REACTION_CXSMILES
|
C([NH:4][CH2:5][CH:6]1[O:11][CH2:10][CH2:9][N:8]([CH2:12][C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][CH:14]=2)[CH2:7]1)(=O)C.[OH-].[Na+]>Cl>[NH2:4][CH2:5][CH:6]1[O:11][CH2:10][CH2:9][N:8]([CH2:12][C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][CH:14]=2)[CH2:7]1 |f:1.2|
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Name
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2-(N-acetylaminomethyl)-4-(p-trifluoromethylbenzyl)morpholine
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Quantity
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17.06 g
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Type
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reactant
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Smiles
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C(C)(=O)NCC1CN(CCO1)CC1=CC=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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Cl
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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EXTRACTION
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Details
|
extracted with chloroform (100 ml×3)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layer was dried over potassium carbonate
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Type
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DISTILLATION
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Details
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the solvent was distilled off under reduced pressure
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Name
|
|
Type
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product
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Smiles
|
NCC1CN(CCO1)CC1=CC=C(C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |